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Compound of Interest

Compound Name:
[(6-fluoro-1H-indazol-3-

yl)methyl]amine

CAS No.: 1226442-91-6

Cat. No.: B1532331

Get Quote

Introduction: The Indazole Advantage
The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as

a critical bioisostere for the indole ring found in tryptophan and purine bases. Its planar, bicyclic

nature allows it to mimic ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

Prominent FDA-approved drugs containing the indazole core or fused systems include Axitinib

(VEGFR inhibitor), Entrectinib (NTRK/ROS1/ALK inhibitor), and Pazopanib. However, the same

physicochemical properties that drive potency—aromaticity, planarity, and lipophilicity—create

significant hurdles in in vivo translation, specifically regarding solubility and metabolic stability.

This guide moves beyond standard protocols to address the specific "translational gap" for

indazole-based candidates: converting high in vitro potency (IC₅₀ < 10 nM) into robust in vivo

efficacy.

Phase I: Formulation & Vehicle Selection
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The Challenge: Indazoles often exhibit high LogP (>3.5) and "brick dust" crystal lattices,

leading to poor aqueous solubility. Standard saline/DMSO mixtures often result in precipitation

in the peritoneal cavity or GI tract, causing erratic PK data.

Protocol A: Vehicle Decision Tree for Indazoles
Do not default to 100% DMSO. Use this logic flow to determine the optimal vehicle based on

the compound's physicochemical profile.
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Figure 1: Decision logic for formulating lipophilic indazole compounds. High LogP values

necessitate surfactants (Tween 80) or complexing agents (Cyclodextrins) to prevent

precipitation.

Recommended Vehicle Formulations
Administration Route Vehicle Composition Notes

Oral (PO) - Suspension
0.5% Carboxymethylcellulose

(CMC) + 1% Tween 80

Gold Standard for Indazoles.

Used for Axitinib/Pazopanib.

Maintains homogeneity for

high doses (up to 100 mg/kg).

Oral (PO) - Solution

20% Hydroxypropyl-β-

cyclodextrin (HP-β-CD) in pH

4.0 buffer

Best for bioavailability studies.

Acidic pH aids protonation of

indazole nitrogen.

Intravenous (IV)
5% DMSO / 40% PEG400 /

55% Saline

strictly for low volume (<5

mL/kg). Inject slowly to avoid

hemolysis.

Intraperitoneal (IP)
10% DMSO / 10% Cremophor

EL / 80% PBS

Use cautiously; Cremophor

can induce histamine release

in mice.

Phase II: Pharmacokinetics (PK) & ADME
Before efficacy, you must establish the Maximum Tolerated Dose (MTD) and Area Under the

Curve (AUC). Indazoles are susceptible to rapid metabolism by CYP3A4.

Protocol B: Rapid PK Screen (Cassette Dosing)
Objective: Determine half-life (

) and oral bioavailability (

) using minimal animals.

Animals: Male CD-1 or BALB/c mice (n=3 per timepoint).

Preparation: Fast animals for 4 hours pre-dose (water ad libitum).
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Dosing:

IV Group: 1 mg/kg (dissolved in PEG400/Water). Tail vein injection.

PO Group: 10 mg/kg (suspended in 0.5% CMC). Oral gavage.

Sampling: Collect blood (20

L) via saphenous vein or tail nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Analysis: LC-MS/MS.

Critical Check: Look for the "double peak" phenomenon in the PO curve, which indicates

enterohepatic recirculation—common with indazoles.

Phase III: Efficacy - Oncology Xenograft Models
Most indazole drugs (e.g., Axitinib, Entrectinib) target receptor tyrosine kinases (RTKs) involved

in angiogenesis (VEGFR) or proliferation (NTRK/ALK).

Mechanism of Action (MOA) Visualization
Understanding the pathway is essential for selecting the correct biomarkers (e.g., p-ERK, p-

AKT).
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Figure 2: Mechanism of Action. Indazoles competitively bind the ATP pocket of RTKs, halting

downstream MAPK (RAS/RAF) and PI3K signaling, leading to reduced proliferation and
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angiogenesis.

Protocol C: Subcutaneous Xenograft Study
Model: Human Renal Cell Carcinoma (786-O) or TRK-fusion Colorectal (KM12).

Cell Preparation:

Harvest cells in exponential growth phase.

Resuspend in 50% PBS / 50% Matrigel (basement membrane matrix is crucial for

vascularization).

Concentration:

cells per 100

L injection.

Implantation:

Inject 100

L subcutaneously into the right flank of athymic nude mice (Nu/Nu) or SCID mice.

Randomization:

Wait until tumors reach 100–150 mm³ (approx. 10-14 days).

Randomize mice (n=8-10/group) to ensure equal average tumor volume across groups.

Treatment Groups:

Vehicle Control: 0.5% CMC + 1% Tween 80 (PO, BID).

Low Dose: 10 mg/kg (PO, BID).

High Dose: 30–60 mg/kg (PO, BID).
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Note: Indazoles often have short half-lives in mice; BID (twice daily) dosing is usually

required for sustained target coverage.

Monitoring:

Measure tumor volume (

) 3x weekly using calipers.

Formula:

.

Weigh mice daily to monitor toxicity (body weight loss >15% requires euthanasia).

Endpoint Analysis:

Harvest tumors 2-4 hours after the final dose.

Pharmacodynamics: Homogenize half the tumor for Western Blot (p-VEGFR, p-ERK).

Histology: Fix half in 10% formalin. Stain for CD31 (microvessel density) and Ki67

(proliferation).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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